4-Bromo-2-(hydroxymethyl)-6-methylbenzimidazole
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Overview
Description
4-Bromo-2-(hydroxymethyl)-6-methylbenzimidazole is a halogenated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad spectrum of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(hydroxymethyl)-6-methylbenzimidazole typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-nitroaniline.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization: The resulting 4-bromo-2-aminoaniline undergoes cyclization with formaldehyde and formic acid to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(hydroxymethyl)-6-methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Bromo-2-(carboxymethyl)-6-methylbenzimidazole.
Reduction: 2-(Hydroxymethyl)-6-methylbenzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(hydroxymethyl)-6-methylbenzimidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(hydroxymethyl)-6-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(hydroxymethyl)phenol: Similar structure but lacks the benzimidazole ring.
2-(Hydroxymethyl)-6-methylbenzimidazole: Similar structure but lacks the bromine atom.
4-Bromo-2,6-bis(hydroxymethyl)phenol: Contains two hydroxymethyl groups and a bromine atom but lacks the benzimidazole ring.
Uniqueness
4-Bromo-2-(hydroxymethyl)-6-methylbenzimidazole is unique due to the presence of both the benzimidazole ring and the bromine atom, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H9BrN2O |
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Molecular Weight |
241.08 g/mol |
IUPAC Name |
(4-bromo-6-methyl-1H-benzimidazol-2-yl)methanol |
InChI |
InChI=1S/C9H9BrN2O/c1-5-2-6(10)9-7(3-5)11-8(4-13)12-9/h2-3,13H,4H2,1H3,(H,11,12) |
InChI Key |
DVUCUWXATJDJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(N2)CO |
Origin of Product |
United States |
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